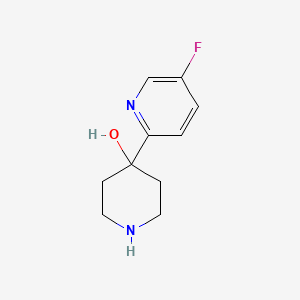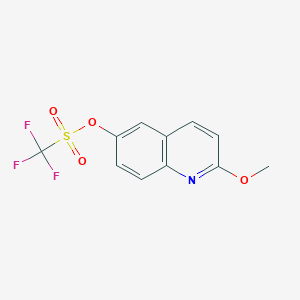![molecular formula C9H6Cl6O4S B13841057 (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)
(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide is a complex organochlorine compound. It is a major metabolite of endosulfan, a broad-spectrum organochlorine insecticide used in agriculture to control pests on crops. This compound is known for its stability and persistence in the environment, making it a subject of interest in environmental chemistry and toxicology.
準備方法
The synthesis of (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide involves several steps. The industrial production typically starts with the chlorination of hexachlorocyclopentadiene, followed by a series of reactions involving sulfur and oxygen-containing reagents. The reaction conditions often require controlled temperatures and the use of solvents like chloroform, DMSO, and methanol.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide has several scientific research applications:
Environmental Chemistry: Used as a standard for detecting and studying environmental pollutants.
Toxicology: Studied for its toxic effects on various organisms and its persistence in the environment.
Analytical Chemistry: Used in the development of analytical methods for detecting organochlorine compounds in environmental samples.
作用機序
The mechanism of action of this compound involves its interaction with cellular components, leading to disruption of cellular processes. It primarily targets the nervous system of insects, causing hyperexcitation and eventual death. The molecular pathways involved include the inhibition of GABA receptors and interference with ion channels.
類似化合物との比較
Similar compounds include other organochlorine insecticides like DDT and lindane. Compared to these, (2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide is unique due to its specific structure and the presence of sulfur and oxygen atoms in its tricyclic framework. This structural uniqueness contributes to its distinct chemical properties and environmental behavior.
特性
分子式 |
C9H6Cl6O4S |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide |
InChI |
InChI=1S/C9H6Cl6O4S/c10-5-6(11)8(13)4-2-19-20(16,17)18-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7?,8? |
InChIキー |
AAPVQEMYVNZIOO-NYQGKTAPSA-N |
異性体SMILES |
C1[C@@H]2[C@H](COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1C2C(COS(=O)(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


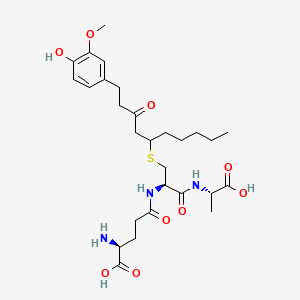
![5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B13840980.png)
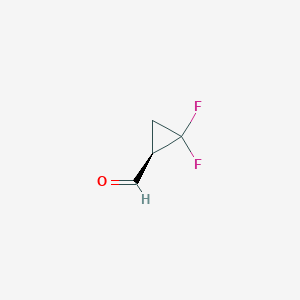
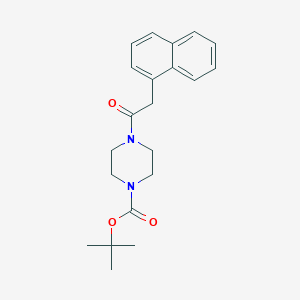
![7-Bromo-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13840996.png)
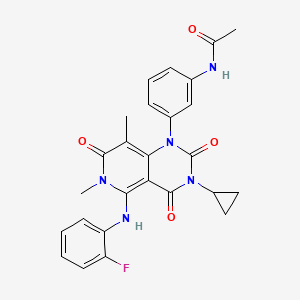
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
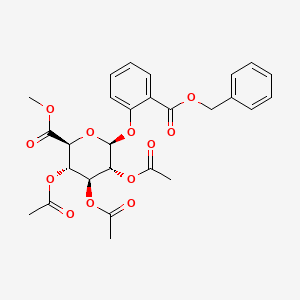

![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)
![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)
